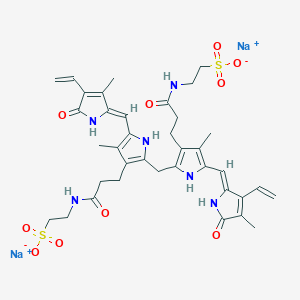
Bilirubin Conjugate ditaurate disodium
Descripción general
Descripción
El conjugado de bilirrubina es una forma soluble en agua de la bilirrubina, un compuesto amarillo que es un subproducto de la descomposición de la hemoglobina en los glóbulos rojos. En el hígado, la bilirrubina se conjuga con ácido glucurónico mediante la enzima glucuronil transferasa, formando bilirrubina diglucurónido, que luego se excreta en la bilis. Este proceso de conjugación es crucial para la eliminación de la bilirrubina del cuerpo, previniendo su acumulación y potencial toxicidad .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El conjugado de bilirrubina se sintetiza en el hígado a través de la acción enzimática de la glucuronil transferasa. El proceso implica la adición de ácido glucurónico a la bilirrubina no conjugada, lo que la hace soluble en agua .
Métodos de producción industrial: La producción industrial del conjugado de bilirrubina normalmente implica la extracción de bilirrubina de la bilis de mamíferos, seguida de procesos químicos para conjugarla con ácido glucurónico. Un método implica el uso de Corynebacterium glutamicum recombinante que expresa β-glucuronidasa para hidrolizar la bilirrubina conjugada a bilirrubina .
Tipos de reacciones:
Oxidación: La bilirrubina puede oxidarse a biliverdina, que es un pigmento verde.
Reducción: La bilirrubina puede reducirse a urobilinógeno en los intestinos.
Conjugación: La bilirrubina se conjuga con ácido glucurónico en el hígado
Reactivos y condiciones comunes:
Oxidación: El vanadato o la bilirrubina oxidasa pueden utilizarse para oxidar la bilirrubina a biliverdina.
Reducción: Las enzimas bacterianas en el intestino reducen la bilirrubina a urobilinógeno.
Conjugación: El ácido glucurónico y la enzima glucuronil transferasa se utilizan para la conjugación.
Principales productos:
Biliverdina: Formada por la oxidación de la bilirrubina.
Urobilinógeno: Formado por la reducción de la bilirrubina.
Bilirrubina diglucurónido: Formada por la conjugación de la bilirrubina con ácido glucurónico
Aplicaciones Científicas De Investigación
El conjugado de bilirrubina tiene varias aplicaciones de investigación científica:
Química: Utilizado como una sonda para estudiar el transporte y la biotransformación de sustancias no polares.
Biología: Estudiado por su papel en las vías de señalización celular y su potencial como hormona metabólica.
Medicina: Utilizado en ensayos de diagnóstico para la función hepática y la ictericia. .
Industria: Utilizado en la producción de bezoares artificiales, una medicina tradicional en China.
Mecanismo De Acción
El conjugado de bilirrubina ejerce sus efectos a través de varios mecanismos:
Desintoxicación: La conjugación con ácido glucurónico hace que la bilirrubina sea soluble en agua, lo que permite su excreción en la bilis.
Actividad antioxidante: La bilirrubina tiene potentes propiedades antioxidantes, atrapando especies reactivas de oxígeno.
Compuestos similares:
Biliverdina: Un intermedio en la descomposición del hemo, que se reduce aún más a bilirrubina.
Urobilinógeno: Un producto de reducción de la bilirrubina en los intestinos.
Estercobilina: Un producto de descomposición del urobilinógeno, responsable del color marrón de las heces.
Singularidad: El conjugado de bilirrubina es único en su papel en la desintoxicación de la bilirrubina y la facilitación de su excreción. A diferencia de la biliverdina y el urobilinógeno, el conjugado de bilirrubina participa directamente en la eliminación de la bilirrubina del cuerpo, previniendo su acumulación y potencial toxicidad .
Comparación Con Compuestos Similares
Biliverdin: An intermediate in the breakdown of heme, which is further reduced to bilirubin.
Urobilinogen: A reduction product of bilirubin in the intestines.
Stercobilin: A breakdown product of urobilinogen, responsible for the brown color of feces.
Uniqueness: Bilirubin conjugate is unique in its role in detoxifying bilirubin and facilitating its excretion. Unlike biliverdin and urobilinogen, bilirubin conjugate is directly involved in the elimination of bilirubin from the body, preventing its accumulation and potential toxicity .
Propiedades
IUPAC Name |
disodium;2-[3-[5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-2-[[5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-3-[3-oxo-3-(2-sulfonatoethylamino)propyl]-1H-pyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-3-yl]propanoylamino]ethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H46N6O10S2.2Na/c1-7-24-23(6)36(46)43-31(24)18-29-22(5)27(10-12-35(45)39-14-16-55(51,52)53)33(41-29)19-32-26(9-11-34(44)38-13-15-54(48,49)50)21(4)28(40-32)17-30-20(3)25(8-2)37(47)42-30;;/h7-8,17-18,40-41H,1-2,9-16,19H2,3-6H3,(H,38,44)(H,39,45)(H,42,47)(H,43,46)(H,48,49,50)(H,51,52,53);;/q;2*+1/p-2/b30-17-,31-18-;; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKDYMAMJBFOQJ-MWABKKRNSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1CCC(=O)NCCS(=O)(=O)[O-])CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)NCCS(=O)(=O)[O-])C=C4C(=C(C(=O)N4)C=C)C.[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC(=C1CCC(=O)NCCS(=O)(=O)[O-])CC2=C(C(=C(N2)/C=C\3/C(=C(C(=O)N3)C)C=C)C)CCC(=O)NCCS(=O)(=O)[O-])/C=C\4/C(=C(C(=O)N4)C=C)C.[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H44N6Na2O10S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
842.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68683-34-1 | |
| Record name | Ethanesulfonic acid, 2,2'-[(2,17-diethenyl-1,10,11,19,22,23-hexahydro-3,7,13,18-tetramethyl-1,19-dioxo-21H-biline-8,12-diyl)bis[(1-oxo-3,1-propanediyl)imino]]bis-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disodium 2,2'-[(1,10,19,22,23,24-hexahydro-3,7,13,18-tetramethyl-1,19-dioxo-2,17-divinyl-21H-biline-8,12-diyl)bis[(1-oxopropane-3,1-diyl)imino]]bis[ethane-1-sulphonate] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.501 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![sodium;1-amino-4-[3-(benzamidomethyl)-2,4,6-trimethylanilino]-9,10-dioxoanthracene-2-sulfonate](/img/structure/B7824824.png)



![N-[3-(Diethoxymethylsilyl)propyl]-1,2-ethanediamine](/img/structure/B7824855.png)
